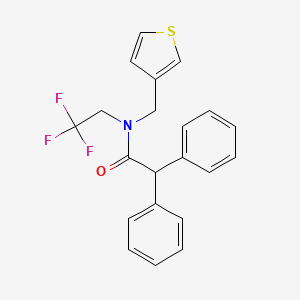
N-(3-methylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylcyclohexyl)aniline” is a chemical compound with the molecular formula C13H19N . It is a type of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of anilines, including “N-(3-methylcyclohexyl)aniline”, involves several methods and applications. Classical methods for N-alkylation, such as the methylation of amines, rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides . Modern hydrogen autotransfer reactions offer an attractive alternative . This methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .Molecular Structure Analysis
The molecular structure of “N-(3-methylcyclohexyl)aniline” can be analyzed using techniques such as X-ray crystallography . The molecule consists of a cyclohexyl group, a methyl group, and an aniline group .Chemical Reactions Analysis
“N-(3-methylcyclohexyl)aniline” can undergo various chemical reactions. For instance, anilines can undergo nucleophilic substitution in α-position to nitrogen . The specific reactions that “N-(3-methylcyclohexyl)aniline” can undergo would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
N-(3-methylcyclohexyl)aniline and its derivatives have been used in various catalytic reactions. For instance, in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, N-Methyl-N-((trimethylsilyl)methyl)aniline was employed as a reagent (Lenhart & Bach, 2014). Similarly, N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies have been used as catalysts for the selective N-monomethylation of anilines using methanol (Chen, Wu, & Tu, 2017).
Synthesis of Novel Compounds
N-(3-methylcyclohexyl)aniline derivatives have been synthesized for potential applications in biology and chemistry. For instance, a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and evaluated for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).
Cross-Coupling Reactions
Pd-catalyzed cross-coupling reactions forming C–N bonds involve the synthesis of anilines and aniline derivatives, which are important in chemical research. These methods have been vital due to the development of versatile catalysts (Ruiz-Castillo & Buchwald, 2016).
Environmental Applications
Studies have been conducted on the degradation of aniline by bacteria, indicating the potential environmental application of N-(3-methylcyclohexyl)aniline derivatives. For example, a study on the bacterial strain Delftia sp. AN3 showed its ability to degrade aniline, suggesting its importance in wastewater treatment plants (Liu et al., 2002).
Pharmaceutical Applications
The compounds derived from N-(3-methylcyclohexyl)aniline have also found applications in pharmaceuticals. The selective N-monomethylation of anilines under mild conditions has been achieved using NHC-Ir catalysts, which can be extended to the methylation of bioactive compounds like 3-aminoestrone and cinacalcet (Chen, Wu, & Tu, 2017).
Wirkmechanismus
N-(3-methylcyclohexyl)aniline: Mechanism of Action
- The primary targets of N-(3-methylcyclohexyl)aniline are not clearly defined in the literature . Further research is needed to identify specific molecular targets and their roles.
- The exact mode of action of N-(3-methylcyclohexyl)aniline is not well-documented . However, anilines, in general, are known to interact with various biological targets, leading to changes in cellular processes .
- The specific biochemical pathways affected by N-(3-methylcyclohexyl)aniline are not well-established . Anilines can potentially interact with multiple biochemical pathways, leading to downstream effects .
- Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-methylcyclohexyl)aniline is not readily available . These properties would determine the compound’s bioavailability and overall pharmacokinetic profile.
- The molecular and cellular effects of N-(3-methylcyclohexyl)aniline’s action are not well-documented . Further research is needed to elucidate these effects.
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-methylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVRULABVSJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859180-64-6 |
Source


|
| Record name | N-(3-methylcyclohexyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

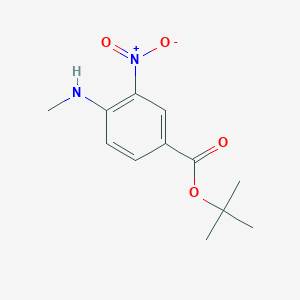
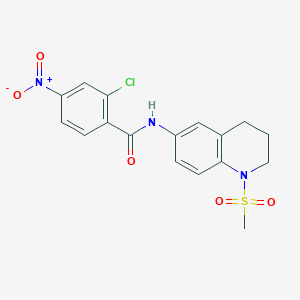

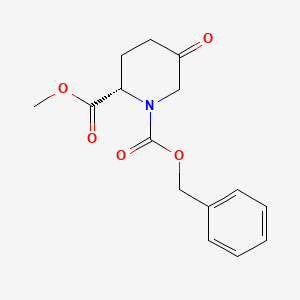
![(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851246.png)
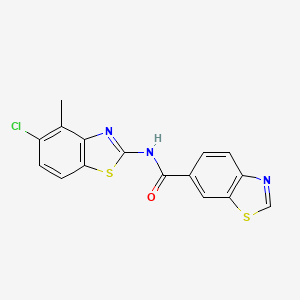
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2851248.png)
![N-[4-(propan-2-yloxy)benzyl]glycine](/img/structure/B2851249.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid](/img/structure/B2851252.png)
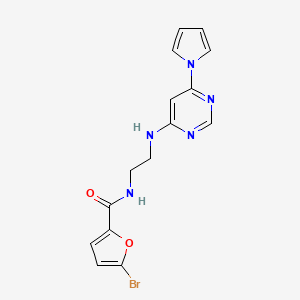
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)
![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2851258.png)
